Sodium tauroursodeoxycholate
CAS No.: 35807-85-3
Cat. No.: VC0000225
Molecular Formula: C26H44NNaO6S
Molecular Weight: 521.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35807-85-3 |
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Molecular Formula | C26H44NNaO6S |
Molecular Weight | 521.7 g/mol |
IUPAC Name | sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate |
Standard InChI | InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,24?,25-,26+;/m0./s1 |
Standard InChI Key | IYPNVUSIMGAJFC-ZPTIPWSTSA-M |
Isomeric SMILES | CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C.[Na+] |
SMILES | CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Canonical SMILES | CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Chemical Identity and Structure
Sodium tauroursodeoxycholate is a bile acid salt derived from the taurine conjugation of ursodeoxycholic acid. This compound is also commonly referred to as tauroursodeoxycholic acid sodium salt or TUDC in scientific literature .
Chemical Properties
The chemical properties of sodium tauroursodeoxycholate are summarized in Table 1:
Property | Value |
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CAS Registry Number | 14605-22-2, 35807-85-3 (alternative) |
Molecular Formula | C26H44NNaO6S |
Molecular Weight | 521.696 g/mol |
Physical Appearance | White to off-white powder |
Solubility | Clear to faintly turbid, colorless solution (5% in water) |
Purity | ≥95.0% (TLC) in commercial preparations |
Critical Micelle Concentration (CMC) | 4 |
HLB (Hydrophilic-Lipophilic Balance) | 20.1 |
Storage Conditions | 2-8°C |
The compound is classified as an anionic detergent with amphipathic properties, allowing it to form micelles in aqueous environments above its critical micelle concentration .
Chemical Structure and Related Compounds
Sodium tauroursodeoxycholate is structurally characterized as 3α,7β-dihydroxy-5β-cholan-24-oic acid N-(2-sulfoethyl)amide sodium salt. The compound contains a steroid nucleus with specific hydroxyl groups at the 3α and 7β positions, which distinguishes it from other bile acids and contributes to its unique biological properties .
Biological Functions and Mechanisms of Action
Sodium tauroursodeoxycholate exhibits multiple mechanisms of action that underlie its therapeutic effects. These mechanisms range from membrane transport modulation to cellular signaling pathway interactions.
Membrane Transport and Choleretic Effects
One of the primary functions of sodium tauroursodeoxycholate is promoting choleresis by triggering the insertion of transport proteins for bile acids into both canalicular and basolateral membranes of hepatocytes . Research has demonstrated that sodium tauroursodeoxycholate significantly enhances the canalicular density of key transport proteins, including:
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Bile salt export pump (BSEP/ABCB11)
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Multidrug resistance-associated protein 2 (MRP2/ABCC2)
In a study using rat liver preparations, sodium tauroursodeoxycholate administration led to a 3.2-fold increase in BSEP density in canalicular membranes, which was associated with a 3.8-fold increase in bile flow when compared to livers treated with the cholestatic agent taurolithocholic acid .
Integrin Signaling Pathways
Recent research has identified integrins, particularly α5β1-integrin, as sensors for sodium tauroursodeoxycholate . The binding mechanism involves:
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Binding of sodium tauroursodeoxycholate to α5β1-integrin
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Activation of the β1-integrin subunit through conformational change
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Triggering of downstream signaling cascades including:
This signaling pathway is crucial for the choleretic and anti-apoptotic effects of sodium tauroursodeoxycholate, as it coordinates the insertion of the sodium-taurocholate cotransporting polypeptide into the basolateral membrane and the bile salt export pump into the canalicular membrane .
Anti-apoptotic and Cell Protective Effects
Sodium tauroursodeoxycholate demonstrates significant anti-apoptotic properties through multiple mechanisms:
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Inhibition of oxygen-radical production
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Amelioration of endoplasmic reticulum stress
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Stabilization of the unfolded protein response
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Inhibition of cytochrome c release
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Reduction of caspase activation
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Prevention of DNA and nuclear fragmentation
These mechanisms contribute to the cytoprotective effects observed in various cell types, particularly hepatocytes exposed to toxic bile acids .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of sodium tauroursodeoxycholate provides important insights into its therapeutic applications and limitations.
Absorption and Distribution
There is evidence that sodium tauroursodeoxycholate crosses the blood-brain barrier in humans, which explains its potential applications in neurodegenerative disorders . The compound is absorbed through the intestine and transported to the liver via portal circulation.
Metabolism and Elimination
Sodium tauroursodeoxycholate undergoes minimal biotransformation in the body. The primary metabolic pathway involves:
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Partial deconjugation by intestinal microflora to form unconjugated bile acids
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Enterohepatic circulation of the deconjugated and parent compounds
Therapeutic Applications
Sodium tauroursodeoxycholate has demonstrated efficacy in multiple therapeutic areas, with varying levels of clinical evidence.
Hepatic Disorders
The most established application of sodium tauroursodeoxycholate is in the treatment of liver diseases, particularly cholestatic conditions :
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Cholestatic liver disease: Sodium tauroursodeoxycholate promotes bile flow and counteracts the effects of toxic bile acids that accumulate during cholestasis .
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Primary biliary cholangitis: Clinical trials have shown efficacy in this autoimmune liver disease, with significant improvement in biochemical parameters .
The therapeutic effects in hepatic disorders arise from:
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Increased bile flow (choleresis)
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Enhanced excretion of toxic bile acids
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Protection of hepatocytes from bile acid-induced apoptosis
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Improved insertion of key transport proteins into hepatocyte membranes
Neurodegenerative Disorders
Emerging research suggests potential applications in neurodegenerative diseases:
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Amyotrophic lateral sclerosis: Anti-apoptotic and anti-inflammatory properties may protect motor neurons.
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Alzheimer's disease: May reduce protein misfolding and aggregation.
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Parkinson's disease: Potential to decrease neuronal loss through anti-apoptotic mechanisms .
Research Findings and Experimental Data
Effects on Cholestasis and Bile Flow
Experimental studies have provided quantitative data on the effects of sodium tauroursodeoxycholate on bile flow and hepatic transporters. Table 2 summarizes key findings from a perfused rat liver model:
Parameter | Control | TLCA (10 μmol/l) | TLCA + Sodium tauroursodeoxycholate (25 μmol/l) |
---|---|---|---|
Bile Flow | 0.72±0.09 μl/min/g liver (100%) | 35% of control | 133% of control |
Bsep Density in Canalicular Membranes | 100% | 31% of control | Equal to control (3.2-fold increase vs. TLCA) |
Bsep Density in Pericanalicular Zone | 100% | 202% of control | Normalized to control levels |
These data demonstrate that sodium tauroursodeoxycholate effectively counteracts the cholestatic effects of taurolithocholic acid by restoring bile flow and normalizing the distribution of the bile salt export pump.
Effects on Cellular Protection
Treatment | Effect on cVA-of-CLF |
---|---|
Control | 100% |
17βEG (50 μM) | Decreased by 40% |
17βEG + Sodium tauroursodeoxycholate | Improved by 24% vs. 17βEG alone |
17βEG + SAMe | Improved by 18% vs. 17βEG alone |
17βEG + Sodium tauroursodeoxycholate + SAMe | Improved by 28% vs. 17βEG alone |
17βEG: 17β-estradiol glucuronide, SAMe: S-adenosylmethionine
These findings demonstrate the hepatoprotective effects of sodium tauroursodeoxycholate against estrogen-induced cholestasis.
Recent Challenges to the Chemical Chaperone Model
Recent research has challenged the traditional model of sodium tauroursodeoxycholate as a chemical chaperone. A 2025 study published in Molecular Biology of the Cell suggests that the compound may act by decreasing drug bioavailability rather than directly relieving the unfolded protein burden .
Key findings from this study include:
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Sodium tauroursodeoxycholate rescued growth of yeast treated with the ER stressor tunicamycin, even in the absence of a functional unfolded protein response.
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The compound failed to rescue growth on other ER stressors or attenuate chronic UPR associated with specific gene deletions.
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Protection against tunicamycin required sodium tauroursodeoxycholate's critical micelle-forming concentration, suggesting a mechanism where it directly sequesters drugs.
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Sodium tauroursodeoxycholate treatment closely resembled cells treated with lower doses of tunicamycin in various assays .
These findings suggest that the mechanisms of sodium tauroursodeoxycholate may be more complex than previously thought and involve direct physical interactions with other molecules rather than solely acting as a protein-folding chaperone.
Clinical Studies and Current Research Status
Sodium tauroursodeoxycholate has been investigated in various clinical settings, with ongoing research expanding our understanding of its therapeutic potential.
Completed Clinical Trials
The most advanced clinical investigations of sodium tauroursodeoxycholate have focused on liver diseases:
Indication | Highest Phase | Country/Location | Start Date |
---|---|---|---|
Cholestatic liver disease | Phase 3 | China | August 2009 |
Primary Biliary Cholangitis | Phase 3 | China | August 2009 |
Liver Diseases | Phase 2 | Not specified | Not specified |
These trials have generally shown positive results for liver-related indications .
Ongoing Research
Current research efforts are exploring additional therapeutic applications:
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Inflammatory bowel disease: Preclinical studies for ulcerative colitis started in China in May 2024 .
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Multiple sclerosis: A clinical study evaluating the effects of sodium tauroursodeoxycholate (1 g twice daily) on neurofilament light chain and glial fibrillary acidic protein showed promising results .
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Mechanism of action investigations: Ongoing research is exploring the precise molecular mechanisms through which sodium tauroursodeoxycholate exerts its diverse biological effects .
Challenges and Future Directions
Despite the promising therapeutic potential of sodium tauroursodeoxycholate, several challenges and questions remain:
Therapeutic Limitations
The translation of sodium tauroursodeoxycholate therapies to widespread clinical applications faces several hurdles:
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Toxicity concerns: Potential off-target effects at therapeutic doses require further investigation.
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Limited bioavailability: The compound's pharmacokinetic properties may limit its efficacy in certain conditions.
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Mechanism uncertainty: Recent challenges to the chemical chaperone model highlight our incomplete understanding of its mechanisms .
Future Research Directions
Future research on sodium tauroursodeoxycholate should address:
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Optimized formulations: Developing improved delivery systems to enhance bioavailability and tissue-specific targeting.
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Combination therapies: Investigating synergistic effects with other therapeutic agents.
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Expanded clinical applications: Further exploration of efficacy in neurodegenerative diseases, inflammatory conditions, and metabolic disorders.
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Refined mechanistic understanding: Clarifying the molecular mechanisms that underlie its diverse biological effects .
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